molecular formula C7H13N3O2S B2543878 N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide CAS No. 634177-24-5

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No. B2543878
CAS RN: 634177-24-5
M. Wt: 203.26
InChI Key: NMKGABOJCGFXQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves condensation reactions. For instance, one study describes the preparation of a new aroyl hydrazone by condensing 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine . This suggests that the synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide might also involve a similar condensation reaction between an appropriate methoxyacetyl compound and an allyl-substituted hydrazinecarbothioamide.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using techniques such as NMR, including COSY and HSQC, and single-crystal X-ray diffraction . These studies reveal that the compounds can exhibit different isomeric forms and that the molecular conformation is influenced by the presence of various functional groups. The crystal structure is frequently stabilized by hydrogen bonding interactions, which are crucial for the compound's stability and packing .

Chemical Reactions Analysis

The chemical reactivity of hydrazinecarbothioamide derivatives is not explicitly discussed in the provided papers. However, the presence of reactive functional groups such as hydrazine and thioamide suggests that these compounds could participate in various chemical reactions, including further condensation, redox reactions, or coordination with metal ions to form complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are determined using a combination of spectroscopic and physico-chemical methods. The compounds often crystallize in the monoclinic system and exhibit strong hydrogen bonding in their crystal structures . Spectroscopic characterization, including IR and NMR, provides information on the functional groups present and their environment within the molecule . Additionally, frontier molecular orbital analysis can give insights into the electronic properties and charge transfer interactions within these compounds . The presence of metal ions can significantly alter the geometry and electronic properties of the complexes formed with hydrazinecarbothioamide ligands .

Scientific Research Applications

Antitumor Properties

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide derivatives have been studied for their potential in chemotherapy. Dioxomolybdenum(VI) complexes synthesized with this compound showed pronounced activity against human colorectal cell lines, surpassing the standard reference drug 5-fluorouracil in terms of cytotoxicity (Hussein et al., 2015).

Detection of Bioactive Ions

Research has demonstrated the use of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide derivatives as fluorescent chemosensors. These have been applied for the selective detection of bioactive Zn2+ and Mg2+ ions, showcasing their potential in biological imaging and intracellular ion monitoring (Patil et al., 2018).

Anticancer Activity Against Breast Cancer

Lead derivatives of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide have been evaluated against HER-2 overexpressed breast cancer cell line SKBr-3. These compounds demonstrated significant activity, with one compound showing remarkable potency compared to the standard drug 5-fluorouracil (Bhat et al., 2015).

Antibacterial Activity

Newly synthesized derivatives of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide have exhibited potent antibacterial properties. This was evident from their minimal inhibitory concentrations against various bacteria, indicating their potential as effective antibacterial agents (Kaur et al., 2011).

Antifungal and Antibacterial Activities

Organoboron(III) compounds derived from hydrazonecarbothioamides, including N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, have been screened for antifungal and antibacterial activities. These compounds showed moderate to good toxicity against various fungal and bacterial strains, suggesting their applicability in fungicides and bactericides (Saxena & Singh, 1995).

properties

IUPAC Name

1-[(2-methoxyacetyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(11)5-12-2/h3H,1,4-5H2,2H3,(H,9,11)(H2,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKGABOJCGFXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

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